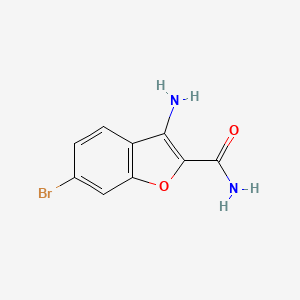
2-(2-(Thiophen-3-yl)vinyl)quinolin-8-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-(Thiophen-3-yl)vinyl)quinolin-8-ol is a heterocyclic compound that combines the structural features of thiophene and quinoline. Thiophene is a five-membered ring containing sulfur, while quinoline is a fused ring system containing a benzene ring and a pyridine ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(Thiophen-3-yl)vinyl)quinolin-8-ol typically involves the condensation of thiophene derivatives with quinoline derivatives. One common method is the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester . Another method is the Paal–Knorr reaction, which involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions and purification processes, would apply.
Analyse Des Réactions Chimiques
Types of Reactions
2-(2-(Thiophen-3-yl)vinyl)quinolin-8-ol can undergo various types of chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The quinoline ring can be reduced to form dihydroquinoline derivatives.
Substitution: Electrophilic substitution reactions can occur on both the thiophene and quinoline rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogens (for halogenation) and nitrating agents (for nitration).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while reduction of the quinoline ring can yield dihydroquinoline derivatives .
Applications De Recherche Scientifique
2-(2-(Thiophen-3-yl)vinyl)quinolin-8-ol has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: It is being investigated for its potential use in drug development, particularly for its anti-inflammatory and antioxidant properties.
Industry: It is used in the development of organic semiconductors and light-emitting diodes (OLEDs)
Mécanisme D'action
The mechanism of action of 2-(2-(Thiophen-3-yl)vinyl)quinolin-8-ol involves its interaction with various molecular targets and pathways. For example, its antioxidant activity is attributed to its ability to scavenge free radicals and inhibit oxidative stress. Its anti-inflammatory activity is thought to involve the inhibition of pro-inflammatory cytokines and enzymes .
Comparaison Avec Des Composés Similaires
Similar Compounds
Thiophene derivatives: Compounds such as 2-Butylthiophene and 2-Octylthiophene share the thiophene ring structure and have similar applications in medicinal chemistry and material science.
Quinoline derivatives: Compounds such as Chloroquine and Camptothecin share the quinoline ring structure and are used in the treatment of malaria and cancer, respectively.
Uniqueness
2-(2-(Thiophen-3-yl)vinyl)quinolin-8-ol is unique due to its combination of thiophene and quinoline rings, which imparts a distinct set of chemical and biological properties. This dual functionality makes it a versatile compound for various applications in research and industry .
Propriétés
Formule moléculaire |
C15H11NOS |
|---|---|
Poids moléculaire |
253.32 g/mol |
Nom IUPAC |
2-[(E)-2-thiophen-3-ylethenyl]quinolin-8-ol |
InChI |
InChI=1S/C15H11NOS/c17-14-3-1-2-12-5-7-13(16-15(12)14)6-4-11-8-9-18-10-11/h1-10,17H/b6-4+ |
Clé InChI |
LPVYCNOMMFYQJY-GQCTYLIASA-N |
SMILES isomérique |
C1=CC2=C(C(=C1)O)N=C(C=C2)/C=C/C3=CSC=C3 |
SMILES canonique |
C1=CC2=C(C(=C1)O)N=C(C=C2)C=CC3=CSC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-Formyl-3-methyl-1-oxo-1,5-dihydrobenzo[4,5]imidazo[1,2-a]pyridine-4-carbonitrile](/img/structure/B11859784.png)
![5H-[1]Benzopyrano[2,3-b]pyridin-5-one, 6-(ethylamino)-2-methyl-](/img/structure/B11859786.png)

![1-(4-Methoxy-2-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B11859808.png)



![9-Methyl-5-sulfanylidene-5H-[1,3]thiazolo[3,2-a][1,8]naphthyridine-6-carbonitrile](/img/structure/B11859818.png)
![2-Methyl-N-(pyridin-3-yl)imidazo[1,2-a]pyridine-3-carboxamide](/img/structure/B11859820.png)
![2-(5-Ethyl-6-methyl-2,4-dioxo-1H-pyrrolo[3,2-d]pyrimidin-3(2H,4H,5H)-yl)acetic acid](/img/structure/B11859830.png)



